2-Amino-3-(1H-indol-3-yl)propanamide

Overview

Description

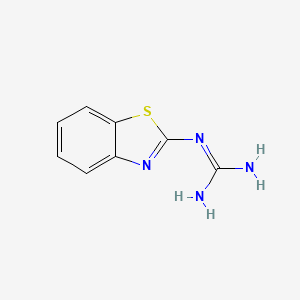

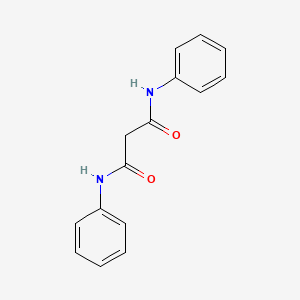

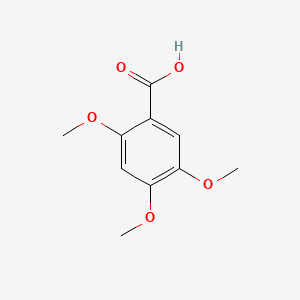

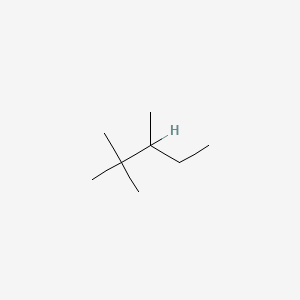

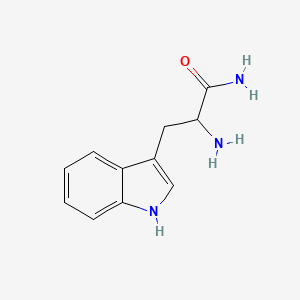

“2-Amino-3-(1H-indol-3-yl)propanamide” is a chemical compound with the empirical formula C11H13N3O . It has a molecular weight of 203.24 g/mol . The compound is also known by other names such as H-DL-Trp-NH2 and alpha-Amino-1H-indole-3-propanamide .

Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “2-Amino-3-(1H-indol-3-yl)propanamide”. For instance, a series of novel small molecule FP-2 inhibitors have been designed and synthesized based on three regional optimizations of the lead ®-2-phenoxycarboxamido-3- (1H-indol-3-yl)-N-benzylpropanamide .Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-3-(1H-indol-3-yl)propanamide . The InChI string is InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15) . The canonical SMILES string is C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.24 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 203.105862047 g/mol and the monoisotopic mass is 203.105862047 g/mol . The topological polar surface area is 84.9 Ų . The heavy atom count is 15 .Scientific Research Applications

Malaria Treatment Research

2-Amino-3-(1H-indol-3-yl)propanamide: derivatives have been studied as potential inhibitors of Falcipain-2 (FP-2) , a crucial cysteine protease in the malaria parasite, Plasmodium falciparum. These compounds could lead to new treatments for malaria, a disease responsible for millions of clinical cases annually .

Structural Biology

The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate has been determined, which is closely related to the compound . Understanding the crystal structure aids in the design of new drugs and materials by revealing molecular interactions and stability .

Drug Development

This compound’s unique structure makes it a versatile candidate for drug development. Its indole moiety is a common feature in pharmacologically active molecules, suggesting a wide range of therapeutic applications.

Anti-inflammatory and Analgesic Research

Indole derivatives, including those related to 2-Amino-3-(1H-indol-3-yl)propanamide , have shown promising anti-inflammatory and analgesic activities. These properties are crucial for developing new medications for pain and inflammation management .

Antimycobacterial Activity

Research has indicated that certain (1H-indol-3-yl)propanamide derivatives exhibit significant activity against various strains of mycobacteria, including drug-resistant strains. This opens up possibilities for treating tuberculosis and related infections .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have a wide range of biological activities .

Mode of Action

It’s suggested that the compound might interact with its targets and induce changes that could lead to its biological effects .

Result of Action

It’s known that indole derivatives can exhibit a variety of biological activities, including anti-inflammatory and analgesic activities .

properties

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSKPBDKNIXMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874200 | |

| Record name | TRYPTOPHAN AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Amino-3-(1H-indol-3-yl)propanamide | |

CAS RN |

6720-02-1, 20696-57-5 | |

| Record name | Tryptophanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006720021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.